4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;dihydrobromide
Description
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;dihydrobromide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, and they are known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S.2BrH/c1-11-15(21-9-5-3-7-14(21)18-11)12-10-22-16(19-12)20-13-6-2-4-8-17-13;;/h2-10H,1H3,(H,17,19,20);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSETUZIZIVLUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NC4=CC=CC=N4.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the halogenation of 2-methylimidazo[1,2-a]pyridine, followed by nucleophilic substitution reactions to introduce the thiazole and pyridine moieties . The reaction conditions often include the use of organic solvents like chloroform and methanol, and reagents such as bromine and sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium methoxide, hydrogen peroxide, and potassium permanganate. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents like chloroform and methanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can produce 3-halo-2-methylimidazo[1,2-a]pyridine derivatives, while nucleophilic substitution can introduce various functional groups at the imidazole and pyridine rings .
Scientific Research Applications
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their DNA replication processes . The compound’s structure allows it to bind to bacterial enzymes, thereby inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties and used in similar applications.
N-(4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl)acetamide: Another imidazopyridine derivative with potential medicinal applications.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Exhibits antimicrobial activity and is used in the study of bacterial resistance.
Uniqueness
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is unique due to its combination of imidazole, pyridine, and thiazole rings, which confer a broad spectrum of biological activities. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
